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Clinical Evidence and Efficacy Data

The decision to switch to upadacitinib is supported by robust clinical and real-world evidence

demonstrating significant efficacy in patients with an inadequate response to dupilumab.

Table 1: Summary of Key Clinical Efficacy Findings

Study Name/Type Key Efficacy Findings Key References

| LEVEL UP (Phase 3b/4 Head-to-Head) | • Primary Endpoint: Superior simultaneous achievement of

EASI 90 and WP-NRS 0/1 at Week 16 (19.9% vs 8.9%). • Secondary Endpoints: Superior EASI 90 at

Week 16 (40.8% vs 22.5%) and superior WP-NRS 0/1 at Week 16 (30.2% vs 15.5%). [1] | [2] [1] | | LEVEL

UP (Switch Phase) | • At 1 Month Post-Switch: 67% achieved EASI 75; 32% achieved EASI 90. [2] • At 4

Months Post-Switch: 80% achieved EASI 75; 59% achieved EASI 90; 37% achieved WP-NRS 0/1. [2] | [2]

| | Retrospective Cohort Study | • At Week 4, upadacitinib showed a significantly greater reduction in

EASI, ADCT, and NRS scores vs. dupilumab. [3] • At Week 12, a significantly greater decrease in IL-4, IL-

13, and IL-31 serum levels was observed with upadacitinib. [3] | [3] | | Real-World Prospective Study | •

73.0% probability of achieving EASI ≤7 after 16 weeks of upadacitinib in a real-world setting, including

prior dupilumab non-responders. [4] | [4] |
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Table 2: Overview of Study Designs

Study Name Design Population Comparator Key Metrics

LEVEL UP Global, Phase 3b/4,

Randomized,
Open-Label,

Efficacy Assessor-
Blinded [1]

Adults & adolescents

(≥12 years) with
moderate-to-severe

AD with inadequate
response to systemic

therapy [1]

Upadacitinib (15

mg QD, dose-
adjusted) vs.

Dupilumab
(labeled dose) [1]

EASI 90, WP-

NRS 0/1 [1]

Retrospective
Cohort Study

Single-center,

Retrospective [3]

Patients with

moderate-to-severe
AD [3]

Upadacitinib vs.

Dupilumab [3]

EASI, NRS,

ADCT, serum
cytokines (IL-

4, IL-13, IL-
31), total IgE

[3]

Real-World
Prospective
Study

Multicenter

Prospective
Observational

(Dutch BioDay
Registry) [4]

Adult patients with

moderate-to-severe
AD, including prior

dupilumab and/or
baricitinib inadequate

responders [4]

N/A (Single-arm

upadacitinib
study) [4]

EASI, NRS-

pruritus, IGA,
DLQI, POEM

[4]

Mechanisms of Action and Rationale for Switching

The efficacy of switching from dupilumab to upadacitinib is rooted in their distinct and complementary

mechanisms of action, which target different parts of the AD inflammatory cascade.
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Dupilumab: Targeted Type 2 Cytokine Inhibition Dupilumab is a fully human monoclonal antibody that

binds to the IL-4 receptor alpha subunit (IL-4Rα), inhibiting the signaling of both interleukin-4 (IL-4) and

interleukin-13 (IL-13). [5] [6] [7] These cytokines are key drivers of type 2 inflammation. This action

reduces epidermal barrier dysfunction and itch. [5] [6] However, AD pathophysiology involves multiple

cytokines beyond IL-4 and IL-13.

Upadacitinib: Broad Intracellular Signaling Inhibition Upadacitinib is an oral, selective, and reversible

Janus kinase (JAK) inhibitor. [8] [9] It more potently inhibits JAK1 than other JAK isoforms (JAK2, JAK3,

TYK2). [8] By blocking JAK1, upadacitinib inhibits the signaling of a much broader range of cytokines

involved in AD—including IL-4, IL-5, IL-13, IL-22, IL-31, and IFN-γ—that use the JAK-STAT pathway. [4]

[8] This leads to a rapid decrease in AD severity and itch. [4]
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Rationale for the Switch In patients with an inadequate response to dupilumab, inflammation may be driven

by non-type 2 cytokines (e.g., Th1, Th17, Th22) that are not blocked by dupilumab but are inhibited by

upadacitinib. [4] The broader mechanism of action of upadacitinib allows it to address these alternative

inflammatory pathways, providing a therapeutic option for patients who do not achieve sufficient disease

control with dupilumab.

Experimental Protocols for Efficacy Assessment

For researchers designing studies or validating findings, the following protocols detail the key methodologies

cited in the evidence.

Protocol 1: Clinical Efficacy and Biomarker Assessment (Retrospective Cohort) This protocol is based

on a real-world retrospective study that compared upadacitinib and dupilumab. [3]

1. Study Population: Recruit adult patients (≥18 years) with a physician-confirmed diagnosis of

moderate-to-severe AD.
2. Treatment Groups:

Group 1: Treated with upadacitinib (15 mg or 30 mg orally once daily).
Group 2: Treated with dupilumab (according to its labeled dosage: 600 mg initial dose, then

300 mg subcutaneously every other week).
3. Data Collection Time Points: Baseline (Week 0), Week 4, Week 8, and Week 12.

4. Efficacy Assessments:
Eczema Area and Severity Index (EASI): A validated clinician-assessed score measuring the

severity and extent of eczema. [4] [3] Calculate the absolute score and the proportion of
patients achieving EASI 75 (75% improvement) and EASI 90 (90% improvement).

Worst Pruritus Numerical Rating Scale (WP-NRS): A patient-reported assessment of peak
itch intensity over 24 hours, scored from 0 ("no itch") to 10 ("worst itch imaginable"). [1] Report

the absolute score and the proportion achieving WP-NRS 0/1.
Atopic Dermatitis Control Tool (ADCT): A patient-reported questionnaire to assess disease

control over the past week. [4]
5. Biomarker Analysis:

Collect serum samples at each time point.
Use multiplex immunoassays (e.g., ELISA) to quantify levels of key cytokines: IL-4, IL-13, and

IL-31. [3]
Measure total serum IgE levels. [3]

6. Statistical Analysis:
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Use paired t-tests or Wilcoxon signed-rank tests to compare score changes from baseline

within each group.
Use analysis of covariance (ANCOVA) or Mann-Whitney U tests to compare score changes and

biomarker level changes between the two treatment groups.

Protocol 2: Serum Cytokine Level Measurement via ELISA This protocol provides detailed steps for

quantifying cytokine levels, a key biomarker in the aforementioned study. [3]

1. Sample Collection and Storage:
Collect peripheral blood samples from patients in serum separator tubes.

Allow blood to clot for 30 minutes at room temperature.
Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge (4°C).

Aliquot the supernatant (serum) and immediately freeze at -80°C. Avoid repeated freeze-thaw
cycles.

2. ELISA Procedure:
Bring all reagents, standards, and samples to room temperature before use.

Add standard dilutions and test samples to the appropriate wells of a pre-coated monoclonal
antibody plate. Incubate.

Aspirate and wash each well with wash buffer multiple times to remove unbound substances.
Add a biotin-conjugated detection antibody specific to the target cytokine (e.g., IL-4, IL-13, IL-

31). Incubate and wash.
Add an enzyme-conjugated streptavidin (usually Horseradish Peroxidase - HRP). Incubate and

wash.
Add a substrate solution (e.g., TMB). Incubate in the dark for the specified time until color

develops.
Add a stop solution (e.g., sulfuric acid) and read the optical density (OD) immediately at 450 nm

using a microplate reader.
3. Data Analysis:

Generate a standard curve by plotting the mean OD for each standard concentration.
Use a curve-fitting algorithm (e.g., four-parameter logistic) to interpolate the sample

concentrations from the standard curve.
Compare cytokine concentrations between baseline and follow-up time points and between

treatment groups.

Safety and Monitoring Considerations

When studying or administering upadacitinib, a thorough understanding of its safety profile is crucial.

Table 3: Key Safety Considerations for Upadacitinib
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Category Considerations Monitoring Guidance

Serious Infections Increased risk of active TB, invasive
fungal, bacterial, and viral infections (e.g.,

herpes simplex). [4] [9]

Test for latent TB before initiation.
Closely monitor for signs of

infection during treatment. [9]

Adverse Events Common AEs include acneiform eruptions,

nausea, and airway infections. [4] In
clinical trials, nasopharyngitis was

common. [1]

Manage supportively. Most are mild

and may not lead to
discontinuation. [4]

Cardiovascular &
Malignancy Risk

Based on a class effect for JAK inhibitors;

increased risk of MACE, malignancy,
thrombosis. [10] [9]

Consider benefits/risks, especially

in patients with CV risk factors,
smokers, or those with a history of

cancer. [10] [9]

Laboratory
Abnormalities

Can cause increases in lipid parameters

(CPK, total cholesterol, LDL, HDL) and
liver enzymes. May cause neutropenia,

lymphopenia, anemia. [4] [10]

Obtain baseline lipid panel and

LFTs; repeat ~12-16 weeks after
initiation. Monitor blood counts at

baseline and periodically. [4] [10]

Drug-Drug
Interactions

Concomitant use with other potent

immunosuppressants, like dupilumab, may
increase the risk of infections and is not

recommended. [10] [9]

Avoid combination therapy. Be

aware that upadacitinib is
metabolized by CYP3A4; grapefruit

juice may increase its
concentration. [8] [10]

Conclusion

The evidence strongly supports upadacitinib as an effective therapeutic strategy for managing inadequate

response to dupilumab in moderate-to-severe AD. This is underpinned by its broader mechanism of action,

which targets multiple inflammatory pathways beyond the IL-4/IL-13 axis inhibited by dupilumab.

Researchers and clinicians can utilize the provided efficacy data, experimental protocols, and safety

guidelines to inform study design and clinical decision-making.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s002491?utm_src=pdf-custom-synthesis
https://news.abbvie.com/2024-04-25-New-Data-Show-RINVOQ-R-upadacitinib-Demonstrated-Superiority-Versus-DUPIXENT-R-dupilumab-Across-Primary-and-All-Secondary-Endpoints-in-an-Open-Label-Head-to-Head-Atopic-Dermatitis-Study
https://www.dermatologytimes.com/view/switching-gears-in-atopic-dermatitis-how-upadacitinib-helps-patients-reach-optimal-targets-after-dupilumab-inadequacy
https://pubmed.ncbi.nlm.nih.gov/39405928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9949218/
https://www.dupixenthcp.com/atopicdermatitis/about/mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC11288895/
https://www.sciencedirect.com/science/article/pii/S1578219018300362
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://www.rinvoqhcp.com/mechanism-of-action
https://www.drugs.com/drug-interactions/dupixent-with-rinvoq-3797-18439-4084-19183.html
https://www.smolecule.com/products/b002491#upadacitinib-managing-inadequate-response-to-dupilumab
https://www.smolecule.com/products/b002491#upadacitinib-managing-inadequate-response-to-dupilumab
https://www.smolecule.com/products/b002491#upadacitinib-managing-inadequate-response-to-dupilumab
https://www.smolecule.com/products/b002491#upadacitinib-managing-inadequate-response-to-dupilumab
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s002491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 8 Tech Support

https://www.smolecule.com/products/s002491?utm_src=pdf-bulk
https://www.smolecule.com/products/s002491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

